1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea typically involves the reaction of 4-ethoxyaniline with an isocyanate derivative of the furan and thiophene moieties. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the aromatic rings or the urea linkage.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Utilization in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
- 1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(pyridin-3-yl)ethyl]urea
Uniqueness
1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is unique due to the specific combination of ethoxyphenyl, furan, and thiophene rings. This unique structure may confer distinct chemical properties and reactivity compared to similar compounds, potentially leading to novel applications and insights in various fields.
Biological Activity
1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a complex organic compound notable for its unique structural features, including an ethoxyphenyl group, a furan ring, a thiophene ring, and a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The molecular formula of this compound is C19H20N2O3S, with a molecular weight of approximately 356.4 g/mol. Its structure allows for diverse interactions with biological targets, which may contribute to its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Ethylation of 4-hydroxyaniline to produce 4-ethoxyaniline.
- Reaction of the intermediate with isocyanates to form the urea derivative.
- Introduction of the furan and thiophene rings through reactions with appropriate aldehydes and ketones under acidic or basic conditions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related urea compounds possess broad-spectrum antitumor activity across various cancer cell lines, including:
- Non-small lung cancer (EKVX)
- Leukemia (RPMI-8226)
- Ovarian cancer (OVCAR-4)
One study reported GI50 values for related compounds ranging from 1.7 to 28.7 μM against these cell lines, suggesting that structural modifications can significantly influence potency .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Thioether and thiourea derivatives have been shown to possess antibacterial and antifungal properties. For example, thioamide derivatives demonstrated MIC values against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that similar derivatives may exhibit comparable activities .
Anti-inflammatory Properties
The presence of the thiophene ring in the compound is associated with anti-inflammatory effects. Research on related compounds has revealed their ability to inhibit inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes compounds with similar structures and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(4-Methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea | Methoxy group instead of ethoxy | Potentially different electronic properties due to methoxy substitution |
1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea | Hydroxy group addition | Increased polarity may enhance solubility and interaction with biological targets |
1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(pyridin-3-yl)ethyl]urea | Pyridine ring replaces thiophene | Different reactivity patterns due to nitrogen presence in pyridine |
Case Studies
Several case studies have focused on the biological activities of structurally related urea derivatives:
-
Antitumor Efficacy : A study highlighted a compound with similar structural features exhibiting selective cytotoxicity against multiple cancer cell lines while showing reduced toxicity towards normal cells.
"The antitumor activity showed GI50 values ranging from 15.1 μM to 28.7 μM across different cancer types, indicating significant potential for therapeutic applications" .
-
Antimicrobial Testing : Another study evaluated the antimicrobial activity of urea derivatives against various pathogens, demonstrating effective inhibition at low concentrations.
"Compounds exhibited MIC values ranging from 0.5 to 8 µg/mL against resistant strains, showcasing their potential as new antimicrobial agents" .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-23-16-7-5-15(6-8-16)21-19(22)20-12-17(14-9-11-25-13-14)18-4-3-10-24-18/h3-11,13,17H,2,12H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYYMGQQKMSXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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